

Application Notes and Protocols for Testing Flufenoxadiazam Against *Phakopsora pachyrhizi*

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Compound of Interest

Compound Name: *Flufenoxadiazam*

Cat. No.: B15563892

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Introduction

Flufenoxadiazam is a novel fungicide belonging to the oxadiazole class, developed by BASF. [1][2] It exhibits a unique mode of action as the first histone deacetylase (HDAC) inhibitor for use in agriculture.[1][3] This distinct mechanism, which involves the disruption of fungal gene expression, provides a valuable tool for managing fungicide resistance.[1] **Flufenoxadiazam** has demonstrated exceptional efficacy against Asian Soybean Rust (*Phakopsora pachyrhizi*), a devastating disease that can cause significant yield losses in soybean cultivation.[2][4]

These application notes provide detailed protocols for the in-vitro and in-vivo evaluation of **Flufenoxadiazam**'s efficacy against *P. pachyrhizi*, catering to the needs of researchers in fungicide testing and development.

Data Presentation

Table 1: In-Vitro Urediniospore Germination Inhibition of Flufenoxadiazam on *Phakopsora pachyrhizi*

| Flufenoxadiazam Concentration (µg/mL) | Mean Germination Inhibition (%) | Standard Deviation | EC50 (µg/mL) |
|---------------------------------------|---------------------------------|--------------------|-----------------------|
| 0 (Control) | 0 | 0 | \multirow{6}{*}{0.08} |
| 0.01 | 25.3 | 3.1 | |
| 0.05 | 48.9 | 4.5 | |
| 0.1 | 75.2 | 5.2 | |
| 0.5 | 98.1 | 1.5 | |
| 1.0 | 100 | 0 | |

Table 2: Efficacy of Flufenoxadiazam in a Detached Leaf Assay Against *Phakopsora pachyrhizi*

| Flufenoxadiazam Concentration (µg/mL) | Mean Lesion Number per cm ² | Mean Pustule Number per Lesion | Mean Sporulation (Urediniospores/cm ²) | Disease Severity Index (0-9) |
|---------------------------------------|--|--------------------------------|--|------------------------------|
| 0 (Control) | 28.5 | 15.2 | 1.2 x 10 ⁵ | 8 |
| 0.1 | 12.1 | 5.8 | 4.5 x 10 ⁴ | 5 |
| 0.5 | 3.2 | 1.1 | 8.9 x 10 ² | 2 |
| 1.0 | 0.5 | 0 | 0 | 1 |
| 5.0 | 0 | 0 | 0 | 0 |

Table 3: Protective and Curative Activity of Flufenoxadiazam in Whole Plant Assays Against *Phakopsora pachyrhizi*

| Treatment | Application Timing | Mean Disease Severity (%) | Mean | |
|---|-------------------------------------|---------------------------|--|--------------|
| | | | Urediniospore Production (spores/cm ²) | Efficacy (%) |
| Untreated Control | - | 85.4 | 2.5 x 10 ⁵ | 0 |
| Flufenoxadiazam (50 g a.i./ha) | 24h before inoculation (Protective) | 5.2 | 1.2 x 10 ³ | 93.9 |
| Flufenoxadiazam (50 g a.i./ha) | 48h after inoculation (Curative) | 15.8 | 3.7 x 10 ⁴ | 81.5 |
| Standard Fungicide (Azoxystrobin + Cyproconazole) | 24h before inoculation | 10.5 | 2.1 x 10 ⁴ | 87.7 |

Experimental Protocols

In-Vitro Urediniospore Germination Assay

This protocol determines the direct inhibitory effect of **Flufenoxadiazam** on the germination of *P. pachyrhizi* urediniospores.

Materials:

- Freshly collected *P. pachyrhizi* urediniospores
- Sterile deionized water
- Water agar (1.5% w/v)
- **Flufenoxadiazam** technical grade
- Dimethyl sulfoxide (DMSO)

- Petri dishes (60 mm)
- Hemocytometer
- Microscope

Procedure:

- Inoculum Preparation: Collect fresh urediniospores from infected soybean leaves. Suspend the spores in sterile deionized water containing 0.01% (v/v) Tween-20. Adjust the spore concentration to 1×10^5 spores/mL using a hemocytometer.
- Fungicide Stock Solution: Prepare a 1000 $\mu\text{g}/\text{mL}$ stock solution of **Flufenoxadiazam** in DMSO.
- Serial Dilutions: Perform serial dilutions of the **Flufenoxadiazam** stock solution with sterile deionized water to achieve the desired test concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 $\mu\text{g}/\text{mL}$). The final DMSO concentration should not exceed 0.1% in all treatments, including the control.
- Assay Plates: Prepare water agar plates. Pipette 100 μL of each **Flufenoxadiazam** dilution onto the surface of the agar in separate Petri dishes and spread evenly. The control plate should receive 100 μL of 0.1% DMSO solution.
- Inoculation: After the solution has been absorbed into the agar, pipette 100 μL of the urediniospore suspension onto each plate.
- Incubation: Incubate the plates in the dark at 22-24°C for 6-8 hours.
- Data Collection: After incubation, observe at least 100 spores per plate under a microscope (100x magnification). A spore is considered germinated if the germ tube is at least half the length of the spore.
- Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control. Determine the EC50 value (the concentration that inhibits 50% of spore germination) using probit analysis.

Detached Leaf Assay

This assay evaluates the protective and curative activity of **Flufenoxadiazam** on soybean leaf tissue.

Materials:

- Soybean plants (susceptible cultivar) at the V3-V4 growth stage
- *P. pachyrhizi* urediniospore suspension (1×10^5 spores/mL)
- **Flufenoxadiazam** formulations
- Petri dishes (100 mm)
- 1% water agar medium amended with 10 mg/L kinetin to retard senescence.[\[5\]](#)
- Atomizer/sprayer

Procedure:

- Leaf Collection: Detach healthy, fully expanded trifoliate leaves from 3-4 week old soybean plants.[\[5\]](#)
- Fungicide Application (Protective):
 - Spray the adaxial (upper) surface of the detached leaves with the desired concentrations of **Flufenoxadiazam** until runoff.
 - Allow the leaves to air dry for 2 hours.
- Inoculation:
 - Place the treated leaves, abaxial (lower) side up, on the kinetin-amended agar in the Petri dishes.
 - Spray the abaxial surface of the leaves with the urediniospore suspension.
- Fungicide Application (Curative):

- Place untreated leaves on the kinetin-amended agar.
- Inoculate the leaves with the urediniospore suspension as described above.
- At desired time intervals post-inoculation (e.g., 24, 48, 72 hours), apply the **Flufenoxadiazam** treatments.
- Incubation: Seal the Petri dishes with parafilm and incubate at 22-24°C with a 12-hour photoperiod.
- Data Collection: After 10-14 days, assess the following parameters:
 - Disease Severity: Visually estimate the percentage of the leaf area covered with lesions and pustules. A disease severity index (e.g., 0-9 scale) can be used.
 - Lesion and Pustule Density: Count the number of lesions and pustules per cm² of leaf area.
 - Sporulation: Wash the leaves with a known volume of water containing a surfactant. Count the number of urediniospores using a hemocytometer to determine the number of spores per cm².
- Analysis: Compare the disease parameters of the **Flufenoxadiazam**-treated leaves with the untreated control to calculate the percentage of disease control.

Whole Plant Assay

This assay provides a more realistic evaluation of **Flufenoxadiazam**'s performance under greenhouse conditions.

Materials:

- Soybean plants (susceptible cultivar) at the V3-V4 growth stage, grown in pots.
- *P. pachyrhizi* urediniospore suspension (1×10^5 spores/mL).
- **Flufenoxadiazam** formulations.

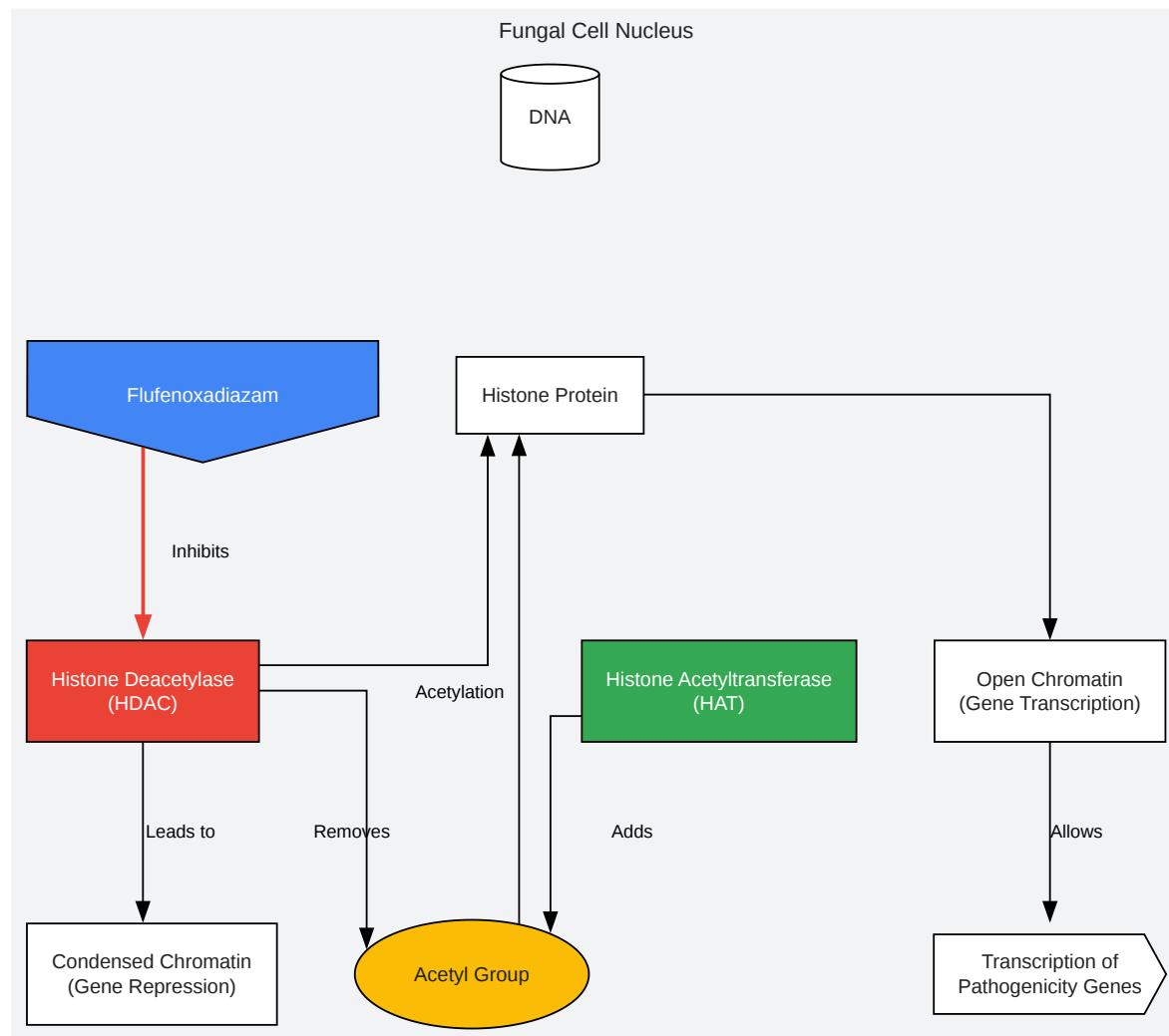
- Pressurized sprayer.
- Controlled environment growth chamber or greenhouse.

Procedure:

- Plant Growth: Grow soybean plants in a controlled environment with optimal conditions for growth.
- Fungicide Application (Protective):
 - Apply **Flufenoxadiazam** at the desired rates (e.g., g a.i./ha) to the plants using a sprayer, ensuring uniform coverage.
 - Allow the plants to dry for 24 hours.
- Inoculation:
 - Spray the plants with the urediniospore suspension until the leaves are thoroughly wet.
 - Maintain high humidity (>95%) for the first 24 hours post-inoculation by covering the plants with plastic bags or using a misting system.
- Fungicide Application (Curative):
 - Inoculate the plants as described above.
 - Apply the **Flufenoxadiazam** treatments at various time points after inoculation (e.g., 48, 72, 96 hours).
- Incubation: Maintain the plants in a greenhouse or growth chamber at 22-26°C with a 12-14 hour photoperiod.
- Data Collection: After 14-21 days, evaluate the disease severity on the leaves (typically the middle to lower canopy). Disease severity can be assessed as the percentage of leaf area affected by rust pustules. Urediniospore production can also be quantified as described in the detached leaf assay.

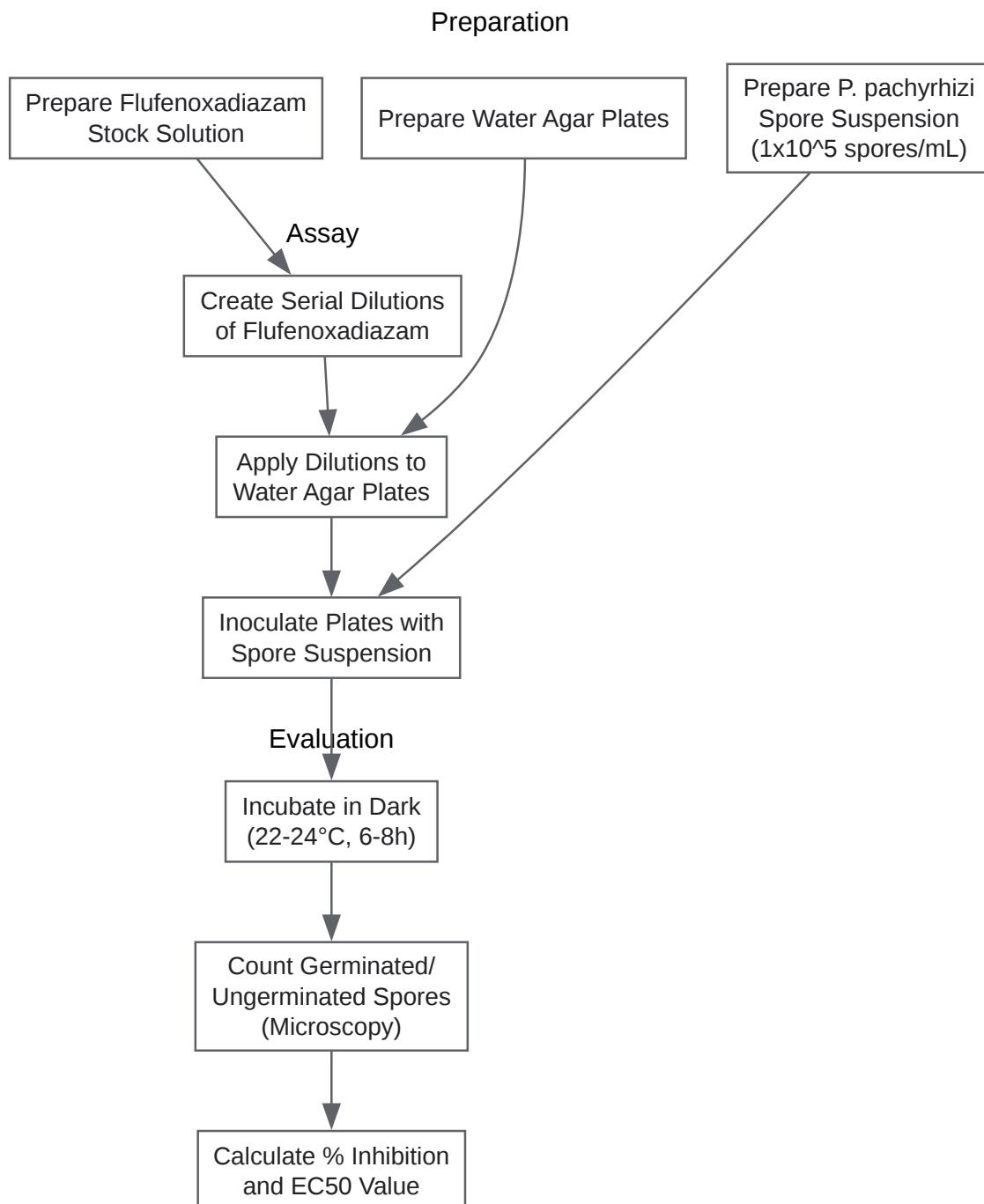
- Analysis: Calculate the efficacy of the treatments in reducing disease severity compared to the untreated control.

Mandatory Visualizations

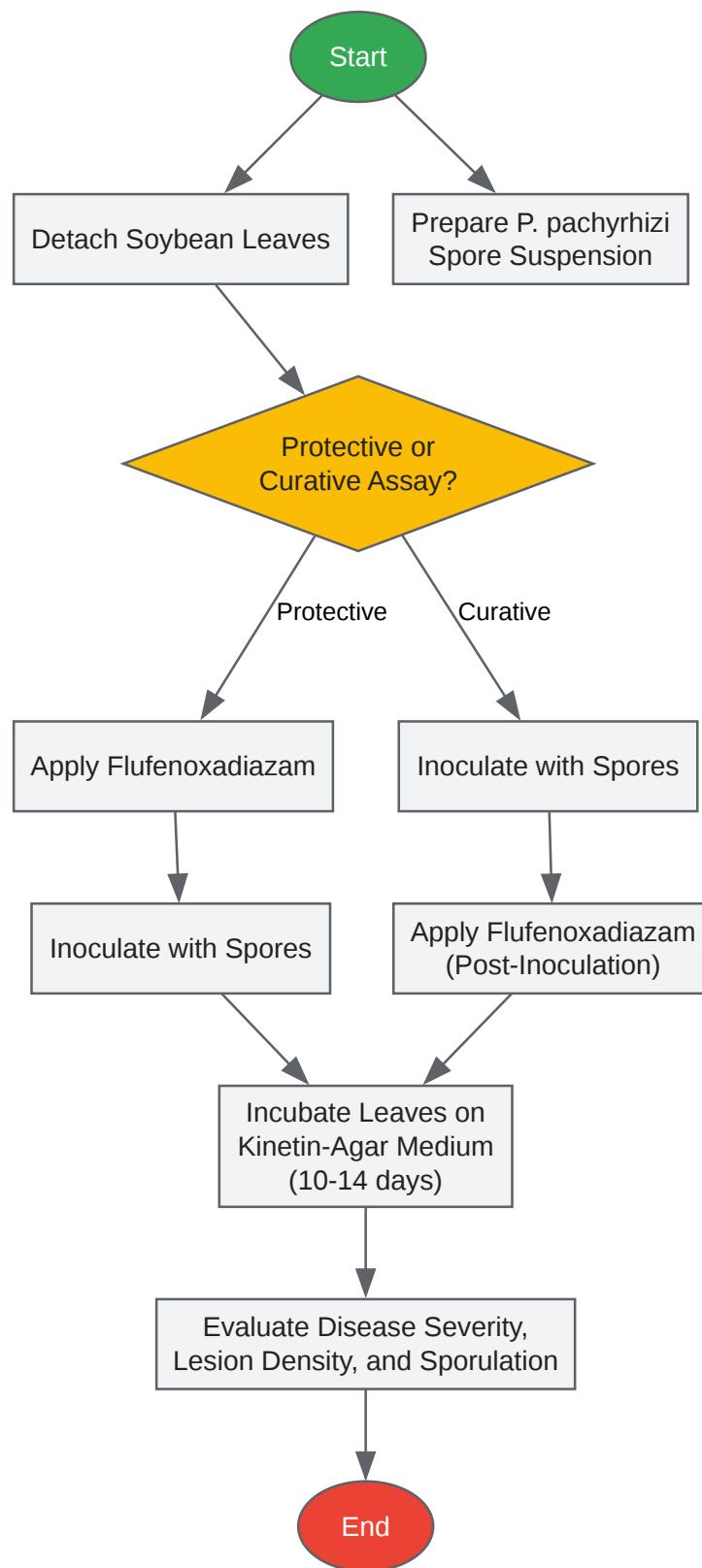


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Caption: Mode of Action of **Flufenoxadiazam** as an HDAC Inhibitor.

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Caption: Experimental Workflow for In-Vitro Spore Germination Assay.

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Caption: Logical Workflow for the Detached Leaf Assay.

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